Sorbic acid

Description

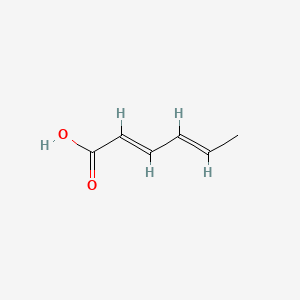

This compound is a hexadienoic acid with double bonds at C-2 and C-4; it has four geometrical isomers, of which the trans,trans-form is naturally occurring. It is a hexadienoic acid, a polyunsaturated fatty acid, a medium-chain fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a sorbate.

This compound is a natural product found in Prunus angustifolia, Prunus domestica, and Schisandra chinensis with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Mold and yeast inhibitor. Used as a fungistatic agent for foods, especially cheeses.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2, Array | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34344-66-6 | |

| Record name | Sorbic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34344-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021277 | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition. | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol) | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³ | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C: | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder | |

CAS No. |

110-44-1, 22500-92-1 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X045WJ989B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Discovery and Natural Occurrence of Sorbic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of sorbic acid, a compound of significant interest for its antimicrobial properties. It details the initial isolation, the primary natural sources, and the biosynthetic pathway of its precursor. This document is intended to serve as a comprehensive resource, presenting key data in a structured format, outlining historical experimental protocols, and visualizing complex biochemical pathways.

Discovery and Historical Context

This compound was first isolated in 1859 by the German chemist August Wilhelm von Hofmann.[1][2] His work, published in Annalen der Chemie und Pharmacie, detailed the isolation of a new volatile acid from the berries of the mountain ash tree (Sorbus aucuparia), commonly known as rowanberries.[2] Hofmann did not initially isolate this compound directly, but rather its lactone precursor, parathis compound.[2] Through a process of hydrolysis, he successfully converted parathis compound into the crystalline this compound.[2] It is noteworthy that the antimicrobial properties of this compound, which are the primary reason for its widespread use today, were not discovered until the 1930s and 1940s.

Timeline of Discovery

The key events in the discovery and initial characterization of this compound are outlined below.

Natural Sources and Quantitative Analysis

The primary natural source of this compound, in the form of its precursor parathis compound, is the berry of the mountain ash tree, Sorbus aucuparia. The concentration of parathis compound in these berries is influenced by their stage of ripeness. Other species of the Sorbus genus may also contain this compound. It is important to note that parathis compound itself is a toxic compound, and its conversion to the non-toxic this compound is achieved through heating or freezing.

Concentration of Parathis compound in Sorbus aucuparia Berries

The following table summarizes the quantitative data on the concentration of parathis compound found in rowanberries from various sources.

| State of Berries | Concentration of Parathis compound | Reference |

| Green (Dry Matter) | 132.3 mg per 100 g | |

| Ripe (Fresh Weight) | 4-7 mg/g | |

| Unripe (Fresh Weight) | Approximately 0.1% | |

| Seeds (Fresh Weight) | 0.08–0.12 mg/g |

Experimental Protocols

This section details the methodologies for the key experiments related to the discovery and isolation of this compound, based on historical accounts.

Isolation of Parathis compound from Sorbus aucuparia Berries (Hofmann's Method, 1859)

-

Source Material: Unripe berries of the mountain ash tree (Sorbus aucuparia) were used as the starting material.

-

Extraction of Rowanberry Oil: The berries were processed to extract their essential oil. This was likely achieved through steam distillation, a common technique in the 19th century for isolating volatile organic compounds from plant matter. The oil, referred to as "Vogelbeeröl," contains parathis compound.

-

Purification: The distilled oil containing parathis compound would have been subjected to further purification, likely involving fractional distillation to isolate the parathis compound from other components of the essential oil based on boiling points.

Conversion of Parathis compound to this compound (Hydrolysis)

Hofmann converted the isolated parathis compound into this compound through hydrolysis. This chemical reaction involves the breaking of the lactone ring of parathis compound.

-

Reaction: The purified parathis compound was treated with a strong acid or alkali. This would have catalyzed the hydrolysis of the ester bond in the lactone ring.

-

Product Formation: The ring-opening reaction results in the formation of 5-hydroxy-2-hexenoic acid, which is in equilibrium with this compound (2,4-hexadienoic acid) and readily converts to the more stable conjugated diene structure of this compound.

-

Isolation and Purification: The resulting this compound, a crystalline solid, would have been isolated from the reaction mixture. Purification could have been achieved through recrystallization from a suitable solvent to obtain the pure compound.

Biosynthesis of Parathis compound

The biosynthetic pathway for parathis compound in Sorbus aucuparia has been identified as the acetate-malonate pathway, a common route for the synthesis of polyketides in plants. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to build the carbon skeleton of the molecule.

Acetate-Malonate Pathway for Parathis compound Biosynthesis

The following diagram illustrates the proposed biosynthetic pathway for parathis compound.

The process begins with a starter unit of acetyl-CoA, which is then extended by the addition of malonyl-CoA units in a series of condensation reactions catalyzed by a polyketide synthase (PKS) enzyme. The resulting polyketide chain undergoes a series of reduction steps, followed by cyclization to form the lactone ring of parathis compound.

References

- 1. Polyketide reductases in defense‐related parasorboside biosynthesis in Gerbera hybrida share processing strategies with microbial polyketide synthase systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rowanberry—A Source of Bioactive Compounds and Their Biopharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Sorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, chemically known as (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the berries of the rowan tree (Sorbus aucuparia)[1][2]. It appears as a white crystalline solid and is widely utilized as a preservative in food, beverages, pharmaceuticals, and cosmetics due to its effective antimicrobial properties, particularly against molds and yeasts[1]. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols for their determination and visual representations of key processes.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| Appearance | White crystalline powder or colorless needles | |

| Odor | Faint, characteristic | |

| Taste | Slightly acidic and astringent | |

| Melting Point | 132-135 °C (270-275 °F; 405-408 K) | |

| Boiling Point | 228 °C (442 °F; 501 K) with decomposition | |

| Density | 1.204 g/cm³ at 20 °C | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| pKa | 4.76 at 25 °C | |

| Flash Point | 127 °C (260 °F) |

Solubility Profile

| Solvent | Solubility ( g/100 mL) at 20°C | Reference |

| Water | 0.16 | |

| Water at 30°C | 0.191 | |

| Water at 100°C | 3.8 - 4.0 | |

| Ethanol (Absolute) | 12.9 | |

| Methanol (Absolute) | 12.9 | |

| Acetone | 9.2 | |

| Glacial Acetic Acid | 11.5 | |

| Propylene Glycol | 5.5 | |

| Dioxane | 11.0 | |

| Carbon Tetrachloride | 1.3 | |

| Benzene | 2.3 | |

| Toluene | 1.9 | |

| Glycerol | 0.31 |

Experimental Protocols

Detailed methodologies for the determination of key properties of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Determination of Melting Point

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample until a small amount of the solid is packed into the bottom of the tube to a height of approximately 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used to quickly determine an approximate range.

-

Accurate Determination: A fresh sample is prepared and the apparatus is set to heat to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C/min as the melting point is approached.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.

Apparatus:

-

pH meter with a combination pH electrode

-

Buret (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Reagents:

-

This compound solution of known concentration (e.g., 0.01 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

pH buffer solutions (pH 4, 7, and 10) for calibration

Procedure:

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions.

-

Sample Preparation: A known volume (e.g., 50 mL) of the this compound solution is placed in a beaker with a magnetic stir bar. A sufficient amount of KCl solution is added to maintain a constant ionic strength.

-

Titration Setup: The pH electrode is immersed in the this compound solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The buret is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, known increments (e.g., 0.5-1.0 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found, and the corresponding pH on the curve is the pKa of this compound.

Determination of Water Solubility (Flask Method - adapted from OECD 105)

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated solution is then determined analytically.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: An excess amount of this compound (more than the estimated solubility) is added to a known volume of deionized water in a conical flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand at the same temperature to allow undissolved solid to settle. The saturated aqueous phase is then separated from the solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (around 254-260 nm) or by a validated HPLC method.

Spectroscopic Analysis

Principle: The concentration of this compound in a solution is determined by measuring its absorbance of ultraviolet light at a specific wavelength, based on the Beer-Lambert law.

Procedure:

-

Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., isopropanol, ethanol, or water at a specific pH).

-

Wavelength Scan: A UV-Vis spectrum of one of the standard solutions is recorded to determine the wavelength of maximum absorbance (λmax), which is typically around 254-260 nm.

-

Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Analysis: The sample solution of unknown concentration is prepared in the same solvent, and its absorbance is measured at the λmax. The concentration is then determined from the calibration curve.

Principle: The functional groups present in the this compound molecule are identified by their characteristic absorption of infrared radiation.

Procedure (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include a broad O-H stretch from the carboxylic acid (around 2500-3500 cm⁻¹), a C=O stretch (around 1694 cm⁻¹), C=C stretches from the conjugated double bonds (around 1613-1638 cm⁻¹), and a C-O stretch (around 1266 cm⁻¹).

Principle: The structure of the this compound molecule is elucidated by observing the behavior of its atomic nuclei in a strong magnetic field.

Procedure (¹H NMR):

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Analysis: The NMR tube is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Spectral Interpretation: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to confirm the structure of this compound. The protons of the conjugated double bonds and the methyl group will have characteristic signals.

Visualizations

Industrial Synthesis of this compound

The primary commercial route for synthesizing this compound involves the reaction of crotonaldehyde with ketene. This process results in the formation of a polyester intermediate, which is then hydrolyzed to yield this compound.

Caption: Workflow for the industrial synthesis of this compound.

Antimicrobial Mechanism of this compound

This compound's antimicrobial activity is primarily attributed to its undissociated form, which is more prevalent at lower pH values. The undissociated acid can penetrate the cell membrane of microorganisms and disrupt their metabolic functions by inhibiting various enzymes.

Caption: Antimicrobial action of this compound via enzyme inhibition.

References

"antimicrobial mechanism of sorbic acid against yeasts and molds"

An In-depth Technical Guide on the Antimicrobial Mechanism of Sorbic Acid Against Yeasts and Molds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its salts are widely utilized as preservatives in the food and beverage industry due to their potent fungistatic properties. This technical guide provides a comprehensive overview of the multifaceted antimicrobial mechanisms of this compound against yeasts and molds. The core inhibitory actions are centered on the disruption of intracellular pH homeostasis, direct enzyme inhibition, alteration of cell membrane integrity and function, and the targeted inhibition of mitochondrial respiration. This document synthesizes current research, presenting quantitative data on inhibitory concentrations and physiological effects, outlines key experimental methodologies for studying these mechanisms, and provides visual representations of the involved pathways and workflows.

Core Antimicrobial Mechanisms of this compound

This compound's efficacy as a fungistatic agent is not attributed to a single mode of action but rather a synergistic combination of disruptive effects on fungal cell physiology. The primary mechanisms are detailed below.

Disruption of Intracellular pH Homeostasis (Weak Acid Theory)

The classical mechanism describes this compound's action as a weak acid preservative.[1] In its undissociated, lipophilic state, which is favored at low external pH, this compound readily permeates the fungal cell membrane.[1] Upon entering the higher pH of the cytoplasm, the acid dissociates, releasing protons (H+) and the sorbate anion.[1][2] This leads to a rapid decrease in the intracellular pH.[1] While this acidification can directly inhibit pH-sensitive enzymes and cellular processes, a significant body of evidence suggests that the primary fungistatic effect arises from the cell's energetic response to this pH stress. Fungal cells actively pump out the excess protons via plasma membrane H+-ATPases to restore pH balance, a process that consumes large amounts of ATP. This substantial energy expenditure diverts resources from essential cellular activities, such as growth and reproduction, ultimately leading to growth inhibition.

Inhibition of Cellular Enzymes

This compound and its dissociated anion can directly inhibit a wide range of essential enzymes within yeasts and molds. This inhibition disrupts critical metabolic pathways necessary for cell survival and proliferation. Key enzyme targets include:

-

Glycolysis and Fermentation Enzymes: Such as enolase and lactate dehydrogenase.

-

Citric Acid Cycle Enzymes: Inhibition of enzymes like malate dehydrogenase, isocitrate dehydrogenase, ketoglutarate dehydrogenase, succinate dehydrogenase, and fumarase disrupts cellular respiration.

-

Sulfhydryl Enzymes: this compound can react with the sulfhydryl groups of cysteine residues in enzymes, leading to their inactivation.

-

Other Key Enzymes: Catalase and peroxidase are also known to be inhibited by this compound.

Alteration of Cell Membrane Integrity and Function

As a lipophilic molecule, undissociated this compound can intercalate into the phospholipid bilayer of the cell membrane. This interaction disrupts the membrane's structure and function in several ways:

-

Changes in Lipid Composition: Studies on Penicillium roqueforti have shown that this compound can alter the composition of both phospholipids and neutral lipids in the cell membrane.

-

Impaired Nutrient Transport: The disruption of the membrane can interfere with the function of membrane-bound transport proteins, hindering the uptake of essential nutrients like amino acids.

-

Increased Membrane Permeability: Alteration of the membrane structure can lead to increased permeability, compromising the cell's ability to maintain its electrochemical gradients and internal environment.

Targeted Inhibition of Mitochondrial Respiration

A significant finding in recent research is the specific targeting of mitochondrial respiration by this compound, particularly in yeasts. This explains the observation that yeasts capable of fermentation are generally more resistant to this compound than obligate aerobes. The mechanisms behind the inhibition of respiration are thought to include:

-

Induction of Oxidative Stress: this compound has been shown to cause the production of reactive oxygen species (ROS) within the mitochondria.

-

Damage to Iron-Sulfur Clusters: These clusters are essential cofactors for many proteins in the electron transport chain, and their damage by this compound impairs respiratory function.

This targeted attack on the primary energy-generating pathway in aerobic fungi is a key component of this compound's inhibitory action.

Quantitative Data on this compound's Antifungal Activity

The effectiveness of this compound is dependent on the target organism, pH, and other environmental factors. The following tables summarize key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungi

| Fungal Species | pH | Concentration (mM) | Reference(s) |

| Aspergillus niger (conidia) | 4.0 | 4.5 | |

| Aspergillus niger (mycelia, 24h) | 4.0 | 1.5 | |

| Saccharomyces cerevisiae | 4.0 | ~3 | |

| Zygosaccharomyces bailii (respiratory growth) | 4.0 | 3.1 | |

| Rhodotorula glutinis (respiratory growth) | 4.0 | 0.46 | |

| Penicillium roqueforti | - | 4.2 - 21.2 (undissociated form) |

Table 2: Physiological Effects of this compound on Fungi

| Fungal Species | This compound Concentration (mM) | pH | Observed Effect | Reference(s) |

| Aspergillus niger | 1.0 | 4.0 | 57% inhibition of mycelial biomass after 24h | |

| Aspergillus niger | 3.0 | 4.0 | 67% inhibition of mycelial biomass after 48h | |

| Aspergillus niger | 3.0 | 4.0 | Rapid drop in cytosolic pH by over 1 unit and collapse of vacuolar pH gradient | |

| Aspergillus niger | 3.0 | 4.0 | Dramatic decrease in intracellular ATP levels | |

| Saccharomyces cerevisiae | 1.0 | 4.0 | Increase in doubling time to ~4.5 hours | |

| Saccharomyces cerevisiae | 2.0 | 4.0 | Increase in doubling time to ~8.5 hours |

Experimental Protocols for Mechanism of Action Studies

The following sections provide an overview of the methodologies used to investigate the antifungal mechanisms of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that prevents the visible growth of a target fungus.

-

Methodology:

-

A two-fold serial dilution of this compound is prepared in a suitable liquid growth medium (e.g., Malt Extract Broth for molds, Yeast Extract Peptone Dextrose for yeasts) with the pH adjusted to the desired level.

-

Each dilution is inoculated with a standardized suspension of fungal spores or vegetative cells.

-

The cultures are incubated under optimal growth conditions (temperature, agitation).

-

Following incubation, the cultures are visually inspected for growth (e.g., turbidity for yeasts, mycelial growth for molds). The MIC is recorded as the lowest concentration of this compound at which no growth is observed.

-

Measurement of Intracellular pH via ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To monitor real-time changes in the intracellular pH of fungal cells upon exposure to this compound.

-

Methodology:

-

Fungal cells are grown to a high density, harvested, and washed.

-

The cell pellet is resuspended in a suitable buffer for NMR analysis.

-

A baseline ³¹P NMR spectrum is acquired to determine the initial intracellular pH, which is calculated from the chemical shift of the intracellular inorganic phosphate (Pi) peak.

-

This compound is added to the cell suspension, and a series of ³¹P NMR spectra are acquired over time to track the dynamics of intracellular pH change.

-

Assessment of Mitochondrial Respiration

-

Objective: To measure the effect of this compound on the rate of oxygen consumption by fungal cells.

-

Methodology:

-

Fungal cells are cultured in a medium containing a non-fermentable carbon source (e.g., glycerol) to ensure respiratory metabolism.

-

Cells are harvested, washed, and resuspended in a respiration buffer.

-

The cell suspension is placed in the chamber of an oxygen electrode (e.g., Clark-type electrode) to measure the basal rate of oxygen consumption.

-

This compound is injected into the chamber, and the rate of oxygen consumption is continuously monitored to determine the extent of respiratory inhibition.

-

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental procedures discussed in this guide.

Caption: A logical diagram illustrating the multifaceted antimicrobial mechanism of this compound.

Caption: A streamlined workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Caption: An experimental workflow for measuring intracellular pH changes using ³¹P NMR spectroscopy.

References

The Intricate Dance of Dissociation: A Technical Guide to Sorbic Acid's pKa and its Profound Effect on Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental relationship between the acid dissociation constant (pKa) of sorbic acid and its efficacy as an antimicrobial agent. Understanding this principle is paramount for the effective application of this compound in preservation and drug development, as its inhibitory power is intrinsically linked to the pH of the surrounding environment. This compound, a naturally occurring unsaturated fatty acid, is a widely utilized preservative that primarily targets yeasts and molds, with a more selective action against bacteria. Its effectiveness, however, is not absolute and is critically dependent on the proportion of its undissociated form, a factor directly governed by its pKa and the pH of the medium.

The Pivotal Role of pKa in this compound's Antimicrobial Action

This compound is a weak acid with a pKa value consistently reported to be approximately 4.76.[1][2][3] This value represents the pH at which the undissociated (protonated) and dissociated (deprotonated or sorbate) forms of the molecule are present in equal concentrations. The antimicrobial activity of this compound is predominantly attributed to its undissociated form, which is lipophilic and can readily penetrate the microbial cell membrane.[4][5]

Once inside the cytoplasm, which typically has a higher pH than the acidic environment this compound is often applied in, the undissociated this compound molecule releases a proton. This leads to a decrease in the intracellular pH, disrupting cellular processes and inhibiting microbial growth. The dissociated form, or sorbate, is less effective at crossing the cell membrane and thus contributes significantly less to the overall antimicrobial effect, although it is not entirely inactive.

The Henderson-Hasselbalch equation dictates the equilibrium between the undissociated and dissociated forms. As the external pH drops below the pKa of 4.76, the equilibrium shifts towards the more effective undissociated form. Conversely, at pH values above the pKa, the dissociated sorbate form predominates, leading to a significant reduction in antimicrobial efficacy.

The following diagram illustrates the fundamental relationship between pH, pKa, and the dissociation of this compound, which is central to its antimicrobial function.

References

- 1. Distinct Effects of this compound and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound and esters of p-hydroxybenzoic acid on the protonmotive force in Escherichia coli membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Weak-acid preservatives: pH and proton movements in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MECHANISMS IN THE INHIBITION OF MICROORGANISMS BY this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. extension.iastate.edu [extension.iastate.edu]

The Undissociated Form of Sorbic Acid: A Technical Guide to its Antimicrobial Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, is widely utilized as a preservative in the food, pharmaceutical, and cosmetic industries due to its potent antimicrobial properties. Its efficacy is intrinsically linked to its chemical state, with the undissociated form exhibiting significantly greater inhibitory activity against a broad spectrum of microorganisms, particularly yeasts and molds.[1][2] This technical guide provides an in-depth analysis of the undissociated form of this compound, its mechanism of action, and the critical factors influencing its inhibitory effects. Detailed experimental protocols and quantitative data are presented to support further research and application in drug development and microbial control.

The antimicrobial activity of this compound is highly dependent on the pH of the surrounding medium.[1][2][3] The pKa of this compound is 4.75; at a pH below this value, the undissociated (protonated) form of the acid predominates. This uncharged state allows the molecule to readily permeate the lipid-rich cell membranes of microorganisms. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and leading to a decrease in intracellular pH. This internal acidification disrupts critical cellular functions, including enzymatic activity and nutrient transport, ultimately inhibiting microbial growth.

Data Presentation: Inhibitory Efficacy of Undissociated this compound

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values of undissociated this compound against various bacteria and fungi at different pH levels. These values highlight the enhanced potency of the undissociated form at lower pH.

Table 1: Minimum Inhibitory Concentration (MIC) of Undissociated this compound Against Bacteria

| Microorganism | pH | Total this compound MIC (mM) | Undissociated this compound MIC (mM) | Reference |

| Bacillus subtilis | 5.2 | 1.5 | 1.0 | |

| 6.0 | 4.0 | 0.8 | ||

| 7.0 | 18.0 | 0.5 | ||

| Bacillus cereus | 5.2 | 1.5 | 1.0 | |

| 6.0 | 4.5 | 0.9 | ||

| 7.0 | 20.0 | 0.5 | ||

| Escherichia coli | 5.2 | 4.0 | 2.7 | |

| 6.0 | 12.0 | 2.4 | ||

| 7.0 | 40.0 | 1.1 | ||

| Pseudomonas aeruginosa | 5.2 | 6.0 | 4.0 | |

| 6.0 | 20.0 | 4.0 | ||

| 7.0 | >50.0 | - | ||

| Staphylococcus aureus | 5.5 | - | 0.25% (22.3 mM) | |

| 6.0 | - | >0.25% (>22.3 mM) | ||

| 5.0 | - | 0.1% (8.9 mM) |

Table 2: Minimum Inhibitory Concentration (MIC) of Undissociated this compound Against Fungi

| Microorganism | pH | Total this compound MIC (mM) | Undissociated this compound MIC (mM) | Reference |

| Candida albicans | 5.2 | 1.0 | 0.7 | |

| 6.0 | 3.0 | 0.6 | ||

| 7.0 | 12.0 | 0.3 | ||

| Aspergillus niger (conidia) | 4.0 | 4.5 | 3.8 | |

| Saccharomyces cerevisiae (in glucose) | 4.0 | 6.6 | 5.6 | |

| Saccharomyces cerevisiae (in glycerol) | 4.0 | 3.1 | 2.6 | |

| Yeast Cocktail (from table olives) | 4.5 | - | 5.94 | |

| 4.0 | - | 3.85 | ||

| 3.5 | - | 3.19 |

Mechanism of Action: A Multi-pronged Attack

The inhibitory effect of undissociated this compound is not attributed to a single mode of action but rather a combination of disruptive cellular events.

Intracellular Acidification and Disruption of Proton Motive Force

The primary mechanism involves the diffusion of the undissociated acid across the cell membrane, followed by its dissociation in the higher pH of the cytoplasm. This releases protons, leading to a decrease in the internal pH. This acidification can inhibit the activity of numerous pH-sensitive enzymes essential for metabolism and growth. Furthermore, the continuous influx of protons and the cell's effort to pump them out via H+-ATPases can deplete cellular ATP reserves, further hindering growth.

Inhibition of Key Metabolic Enzymes

This compound has been shown to directly inhibit several key enzymes involved in central metabolism. In yeasts, it can interfere with glucose metabolism by reducing glucose consumption and inhibiting glucose and fructose phosphorylating activities. This leads to a reduction in the levels of essential metabolic intermediates like hexose monophosphates and fructose 2,6-bisphosphate. Studies have also indicated that this compound targets respiratory metabolism, being more inhibitory to yeasts grown on a respiratory substrate like glycerol compared to a fermentative substrate like glucose.

Disruption of Cell Membrane Function

Beyond its effects on intracellular pH and enzymes, there is evidence to suggest that this compound acts as a membrane-active substance. It can disrupt the cell membrane's structure and function, potentially affecting nutrient transport and other membrane-associated processes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution (filter-sterilized)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or broth)

-

pH meter and sterile buffers for pH adjustment

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the broth medium across the wells of the microtiter plate. Typically, this is done by adding a volume of the stock solution to the first well and then transferring half of the volume to the subsequent well containing an equal volume of broth, repeating for the desired concentration range. b. Prepare separate dilution series for each pH value to be tested. Adjust the pH of the broth medium for each series using sterile acidic or basic solutions before adding the this compound.

-

Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add the standardized inoculum to each well containing the this compound dilutions and the positive control well (broth with inoculum, no this compound). b. Leave a negative control well with sterile broth only.

-

Incubation: a. Incubate the microtiter plate at the optimal growth temperature for the test microorganism (e.g., 35-37°C for most bacteria, 30°C for yeasts) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeasts).

-

Interpretation: a. After incubation, visually inspect the wells for turbidity, which indicates microbial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Measurement of Intracellular pH (pHi) in Yeast

This protocol is a conceptual summary based on fluorescence-based methods.

Materials:

-

Yeast strain expressing a pH-sensitive fluorescent protein (e.g., pHluorin)

-

Fluorescence microscope or flow cytometer

-

Culture medium and appropriate buffers for pH calibration

-

This compound solution

-

Nigericin (a protonophore used for calibration)

Procedure:

-

Cell Preparation and Loading (if using a fluorescent dye): a. Grow yeast cells to the mid-logarithmic phase. b. If not using a genetically encoded sensor, load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions.

-

This compound Treatment: a. Resuspend the yeast cells in a buffer at the desired external pH. b. Add this compound to the cell suspension at the desired concentration.

-

Fluorescence Measurement: a. Immediately after adding this compound, measure the fluorescence intensity of the cells at the appropriate excitation and emission wavelengths for the fluorescent probe using a fluorescence microscope or flow cytometer. b. Record fluorescence measurements over time to monitor changes in intracellular pH.

-

Calibration: a. To convert fluorescence ratios to absolute pHi values, a calibration curve must be generated. b. Resuspend yeast cells in a series of buffers with known pH values containing a protonophore like nigericin, which equilibrates the intracellular and extracellular pH. c. Measure the fluorescence intensity at each known pH to create a standard curve.

-

Data Analysis: a. Use the calibration curve to convert the fluorescence measurements of the this compound-treated cells into intracellular pH values.

Conclusion